
3-(2-Ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2-Ethoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
The synthesis of 3-(2-Ethoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common synthetic route includes the condensation of 2-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with pyridine-2-carbaldehyde in the presence of a suitable catalyst to yield the final product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Chemical Reactions Analysis
3-(2-Ethoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(2-Ethoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are still under investigation .
Comparison with Similar Compounds
3-(2-Ethoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide can be compared with other pyrazole derivatives such as:
- 3-(2-Methoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
- 3-(2-Chlorophenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Biological Activity
3-(2-Ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a compound that belongs to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are known for their anti-inflammatory, antimicrobial, anticancer, and analgesic properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C17H16N4O2
- SMILES Notation: CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3
Biological Activity Overview
The biological activities of pyrazole derivatives, including this compound, have been extensively studied. The following sections summarize key findings related to its pharmacological effects.
1. Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a study evaluated various pyrazole compounds using the carrageenan-induced paw edema model in rats. Compounds similar to this compound showed inhibition rates comparable to standard anti-inflammatory drugs like diclofenac .
Compound | Inhibition Rate (%) | Standard Drug |
---|---|---|
This compound | TBD | Diclofenac (86.72%) |
2. Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been evaluated against various bacterial strains. In vitro studies indicated that certain pyrazoles possess significant activity against pathogens such as E. coli and Staphylococcus aureus. The presence of specific functional groups in the structure enhances this activity .
3. Anticancer Properties
Recent investigations into the anticancer potential of pyrazole derivatives have shown promising results in cell line studies. Compounds similar to this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects and inducing apoptosis .
4. Analgesic Effects
The analgesic properties of pyrazole derivatives have been documented in several studies, with some compounds showing effectiveness comparable to established analgesics like ibuprofen. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes .
Case Studies
Several case studies have highlighted the biological activities of pyrazole derivatives:
- Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and screened for anti-inflammatory activity using the carrageenan model. Compounds demonstrated varying degrees of inhibition, with some achieving over 80% inhibition compared to controls .
- Antimicrobial Screening : A novel series of pyrazole compounds were tested against multiple bacterial strains, revealing that modifications in their structure significantly influenced their antimicrobial efficacy .
Properties
CAS No. |
303107-80-4 |
---|---|
Molecular Formula |
C18H17N5O2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H17N5O2/c1-2-25-17-9-4-3-8-14(17)15-11-16(22-21-15)18(24)23-20-12-13-7-5-6-10-19-13/h3-12H,2H2,1H3,(H,21,22)(H,23,24)/b20-12+ |
InChI Key |
MWMSYXWHFMDOTJ-UDWIEESQSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=N3 |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3 |
Origin of Product |
United States |
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